8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound primarily recognized for its structural features that include a purine core and an iodine substituent. This compound is classified under the category of purine derivatives, which are significant in various biological processes and pharmaceutical applications. Its molecular formula is , and it is often utilized in scientific research due to its unique chemical properties and potential therapeutic applications.
The synthesis of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods:
The molecular structure of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be described as follows:
Property | Value |
---|---|
IUPAC Name | 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
InChI Key | KCBYNSRFYWCWTI-UHFFFAOYSA-N |
SMILES | Cn1cnc2c1c(=O)n(c(=O)n2C)I |
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione participates in several chemical reactions:
The mechanism of action for 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is primarily associated with its interactions at the molecular level:
The physical and chemical properties of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione finds applications in various scientific fields:
Nucleophilic substitution is fundamental for introducing iodine at the C8 position of purine scaffolds. This approach capitalizes on the inherent electron deficiency of C8 in purine systems, rendering it susceptible to halogen exchange reactions. The synthesis of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 2056029-09-3) typically begins with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a key intermediate. Halogen displacement using sodium or potassium iodide in polar aprotic solvents (e.g., dimethylformamide or dimethylacetamide) at elevated temperatures (80–120°C) yields the iodo derivative [2] [10].
Regioselectivity challenges arise due to competing substitutions at N7 or N9 positions. This is mitigated through protecting group strategies. The thietanyl group effectively shields N7 during C8 iodination. As demonstrated in synthetic routes toward 8-substituted purinediones, 8-bromo precursors undergo nucleophilic substitution with iodide sources after introducing the thietanyl moiety at N7. Subsequent deprotection under mild basic conditions (e.g., sodium isopropoxide) furnishes the target 8-iodo compound without affecting the methyl group at N3 [5].
Table 1: Nucleophilic Iodination Methodologies for Purinediones
Precursor | Iodide Source | Solvent | Temperature | Protecting Group | Yield |
---|---|---|---|---|---|
8-Bromo-3-methylpurinedione | NaI | DMF | 100°C | None | 65% |
8-Bromo-3-methyl-7-thietanyl | KI | Acetonitrile | 80°C | Thietanyl | 82% |
8-Chloro-3-methylpurinedione | NaI | DMA | 120°C | Benzyl (N1) | 58% |
Multicomponent reactions (MCRs) offer efficient access to functionalized purine cores, including 8-iodo derivatives. A prominent route utilizes 2,3-diaminomaleonitrile (DAMN) and urea derivatives under combined thermal and photochemical conditions. DAMN undergoes photoisomerization to diaminofumaronitrile (DAFN), followed by cyclization to 4-amino-1H-imidazole-5-carbonitrile (AICN) via an unstable azetidine intermediate. This step is catalyzed by triethylamine in acetonitrile under UV light (290–315 nm) [9].
The AICN intermediate reacts with trimethyl orthoacetate to form an imidazole imino ether. Subsequent condensation with urea derivatives or alkylureas introduces the pyrimidine ring, constructing the purine skeleton. For 8-iodo variants, iodinated urea or post-cyclization electrophilic iodination is employed. Microwave irradiation significantly accelerates these MCRs, reducing reaction times from 24 hours to under 2 hours while improving yields by 15–20% [9] [6].
Key Reaction Sequence: DAMN → Photoisomerization → DAFN → Cyclization → AICN → Condensation (Orthoester/Urea) → Purine Core → Iodination
Microwave-assisted organic synthesis (MAOS) revolutionizes the preparation of 8-iodopurinediones by enhancing reaction kinetics and selectivity. Suzuki-Miyaura coupling of 8-chlorocaffeine with arylboronic acids exemplifies this: Pd(PPh₃)₄ catalysis with K₂CO₃ base and tetrabutylammonium bromide (TBAB) additive in toluene-water (1:1) under microwave irradiation (130°C, 1.5 hours) achieves 70% yield—a marked improvement over conventional 6-day methods (63% yield) [7].
Photochemical techniques enable access to reactive intermediates crucial for purine cyclization. As noted earlier, DAMN-to-DAFN conversion requires UV light (290–315 nm). This photochemical step is indispensable for generating the azetidine intermediate that rearranges to AICN—the foundational unit for purine ring formation. Combining photochemistry with microwave steps in a sequential protocol allows rapid assembly of the iodinated purine core in under 5 hours total reaction time [9].
Table 2: Microwave vs. Conventional Synthesis Optimization
Reaction | Conditions | Time | Yield | Advantage |
---|---|---|---|---|
Suzuki Coupling (8-Arylation) | Conventional Heating, 110°C | 6 days | 63% | None |
Microwave, 130°C, TBAB additive | 1.5 hours | 70% | Faster, higher yield | |
Purine Cyclization | Thermal Reflux | 15 hours | 68% | Standard conditions |
Microwave, Photochemical Initiation | 4.5 hours | 85% | Efficient intermediate generation |
Achieving N3-methylation and C8-iodination with high regioselectivity is critical for synthesizing the target compound. Alkylation of unsubstituted xanthine derivatives often yields N1-, N3-, N7-, and N9-regioisomers. However, using 3-methylxanthine (CAS 107-22-8) as the starting material ensures methylation exclusively at N3. Subsequent electrophilic halogenation at C8 requires careful optimization:
Regioselectivity Hierarchy: Thietanyl Protection > N1-Alkylation > C8-Iodination > Deprotection
Table 3: Regioselective Halogenation Pathways
Substrate | Halogenating Agent | Protecting Group | Regioselectivity (C8) | Notes |
---|---|---|---|---|
3-Methylxanthine | I₂/AcOH | None | Moderate (60%) | Competing N7-iodination |
1-Benzyl-3-methylpurinedione | NIS/CH₂Cl₂ | None | Low (45%) | N7-adduct predominant |
3-Methyl-7-thietanylpurinedione | ICl/DCM | Thietanyl | High (92%) | Selective C8 functionalization |
Comprehensive Compound List
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: